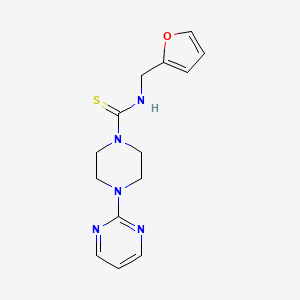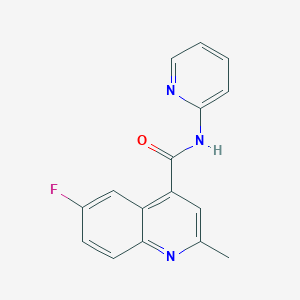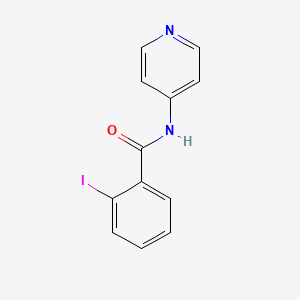![molecular formula C18H17NO3 B5715390 N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KIRA6 and is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD).
Mechanism of Action
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide inhibits the binding of NEMO to the NBD of the IKK complex, which is essential for the activation of the NF-κB pathway. This inhibition prevents the phosphorylation and degradation of IκBα, which is a negative regulator of the NF-κB pathway. As a result, the activation of the NF-κB pathway is inhibited, leading to the downregulation of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1. In addition, it has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a highly selective inhibitor of the NEMO binding domain and does not affect other signaling pathways. It has also been shown to have good solubility in both water and organic solvents, making it suitable for in vitro and in vivo experiments. However, one of the limitations of using N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has shown great potential in various scientific fields, and there are several future directions for its research. One of the potential directions is to study its efficacy in combination with other anti-inflammatory agents or chemotherapeutic agents for the treatment of cancer. Another potential direction is to study its efficacy in viral infections, such as COVID-19, as the NF-κB pathway plays a crucial role in the immune response against viral infections. Furthermore, the development of more potent and selective inhibitors of the NEMO binding domain may provide new insights into the regulation of the NF-κB pathway and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of tert-butyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide as a white solid with a high purity of over 95%.
Scientific Research Applications
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. Therefore, N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for its potential therapeutic applications in inflammatory diseases, cancer, and viral infections.
properties
IUPAC Name |
N-tert-butyl-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)19-16(20)14-10-13-12-7-5-4-6-11(12)8-9-15(13)22-17(14)21/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCOCXOGZKRCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid tert-butylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)